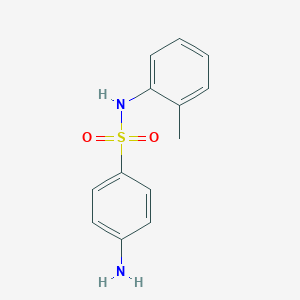
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Übersicht
Beschreibung
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound known for its significant applications in medicinal chemistry. It is often used as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide involves several key steps:
Haloalkylation: 4-hydroxy-3-cyclopropylmethoxybenzaldehyde is reacted with chlorodifluoromethane to produce 4-difluoromethoxy-3-cyclopropylmethoxybenzaldehyde.
Oxidation: The aldehyde is oxidized using sulphamic acid and sodium chlorite in the presence of glacial acetic acid to form 4-difluoromethoxy-3-cyclopropylmethoxybenzoic acid.
Conversion to Acid Chloride: The benzoic acid is treated with thionyl chloride to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and the use of high-purity reagents to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of phosphodiesterase type 4 (PDE4). By binding to and inhibiting PDE4, it increases intracellular levels of cyclic-3’,5’-adenosine monophosphate (cAMP), which in turn modulates various signaling pathways. This inhibition prevents the phosphorylation of spleen tyrosine kinase (SYK) and disrupts the PI3K/AKT/mTOR signaling pathway, leading to anti-inflammatory and potential antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roflumilast: Another PDE4 inhibitor with similar anti-inflammatory properties.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
Uniqueness
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific chemical structure, which confers distinct binding properties and potency as a PDE4 inhibitor. Its combination of dichloropyridinyl and difluoromethoxy groups enhances its selectivity and efficacy compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O3/c1-22-11-4-7(2-3-10(11)23-14(17)18)13(21)20-12-8(15)5-19-6-9(12)16/h2-6,14H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLANDZBYAJGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)



![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)




![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
